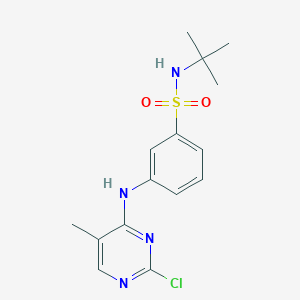![molecular formula C10H18O4S2 B1423474 Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate CAS No. 25055-41-8](/img/structure/B1423474.png)
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate
説明
“Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate” is a chemical compound with the CAS Number: 25055-41-8 . It has a molecular weight of 266.38 . The IUPAC name for this compound is dimethyl 3,3’-disulfanediylbis (2-methylpropanoate) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.科学的研究の応用
Synthesis and Chemical Properties
- Advanced Intermediates : Research by Dolenský et al. (2002) optimized the preparation of methyl 3,3,3-trifluoropyruvate, an intermediate in chemical syntheses, starting from industrial hexafluoropropene-1,2-oxide. This work identified byproducts and discussed potential reaction pathways, highlighting the compound's role in the synthesis of complex molecules (Dolenský, Kvíčala, Palecek, & Paleta, 2002).
- Photopolymerization : Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization, illustrating the compound's potential in materials science and polymer chemistry (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Reaction Mechanisms and Synthesis Pathways
- Heterocyclic Compound Fragmentation : Klyba, Nedolya, and Zhanchipova (2008) studied the mass spectra and fragmentation of new functionally substituted heterocycles, providing insights into their structural identification and reaction mechanisms, which are critical for developing new synthetic methodologies (Klyba, Nedolya, & Zhanchipova, 2008).
Synthetic Methodologies
- Building Blocks for Prostanoids : Valiullina et al. (2019) synthesized a compound that served as a building block for prostanoids, demonstrating the utility of such chemicals in the synthesis of biologically active molecules (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
- Lipase-Catalyzed Kinetic Resolution : Andzans et al. (2013) investigated the lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, revealing the potential for enantioselective synthesis of biologically relevant compounds (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).
Safety And Hazards
特性
IUPAC Name |
methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMSJCBUBDWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)
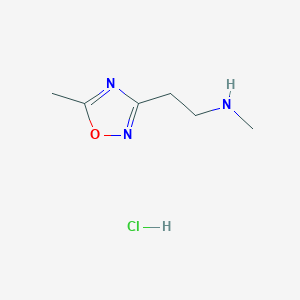
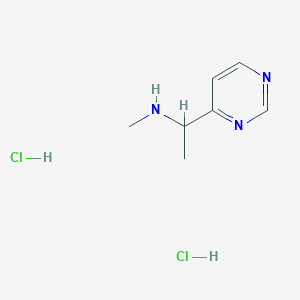
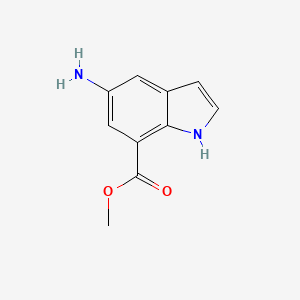
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)
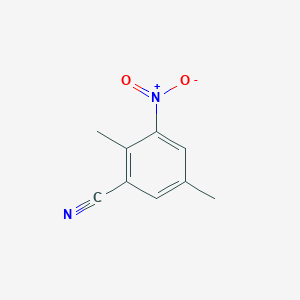

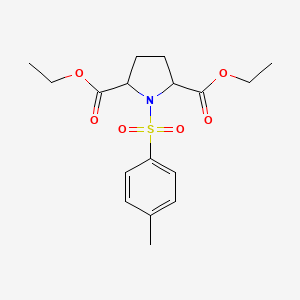
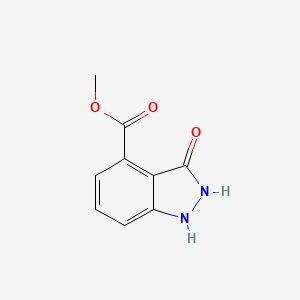
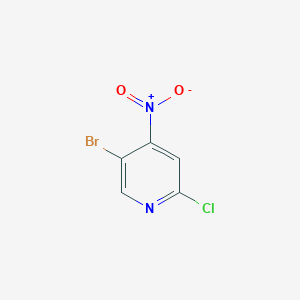
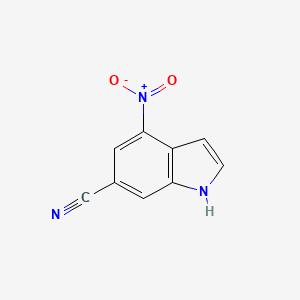
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)
